

molecular structure of 4-Bromo-2,3,6-trichlorophenol.

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Compound of Interest

Compound Name: 4-Bromo-2,3,6-trichlorophenol

CAS No.: 13311-72-3

Cat. No.: B084844

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Technical Monograph: 4-Bromo-2,3,6-trichlorophenol

Structural Architectonics, Synthesis, and Physicochemical Profiling

Executive Summary

4-Bromo-2,3,6-trichlorophenol is a tetra-halogenated phenolic compound characterized by a dense electron-withdrawing substitution pattern.^[1] Unlike its more symmetrical congener 2,4,6-trichlorophenol (TCP), this specific isomer presents a unique steric and electronic profile due to the asymmetric "2,3,6" chlorination pattern and the para-bromine substitution. This scaffold serves as a critical model for studying halogen bonding (XB) in protein-ligand interactions and as a reference standard in the analysis of disinfection byproducts (DBPs).^[1]

Structural Architectonics

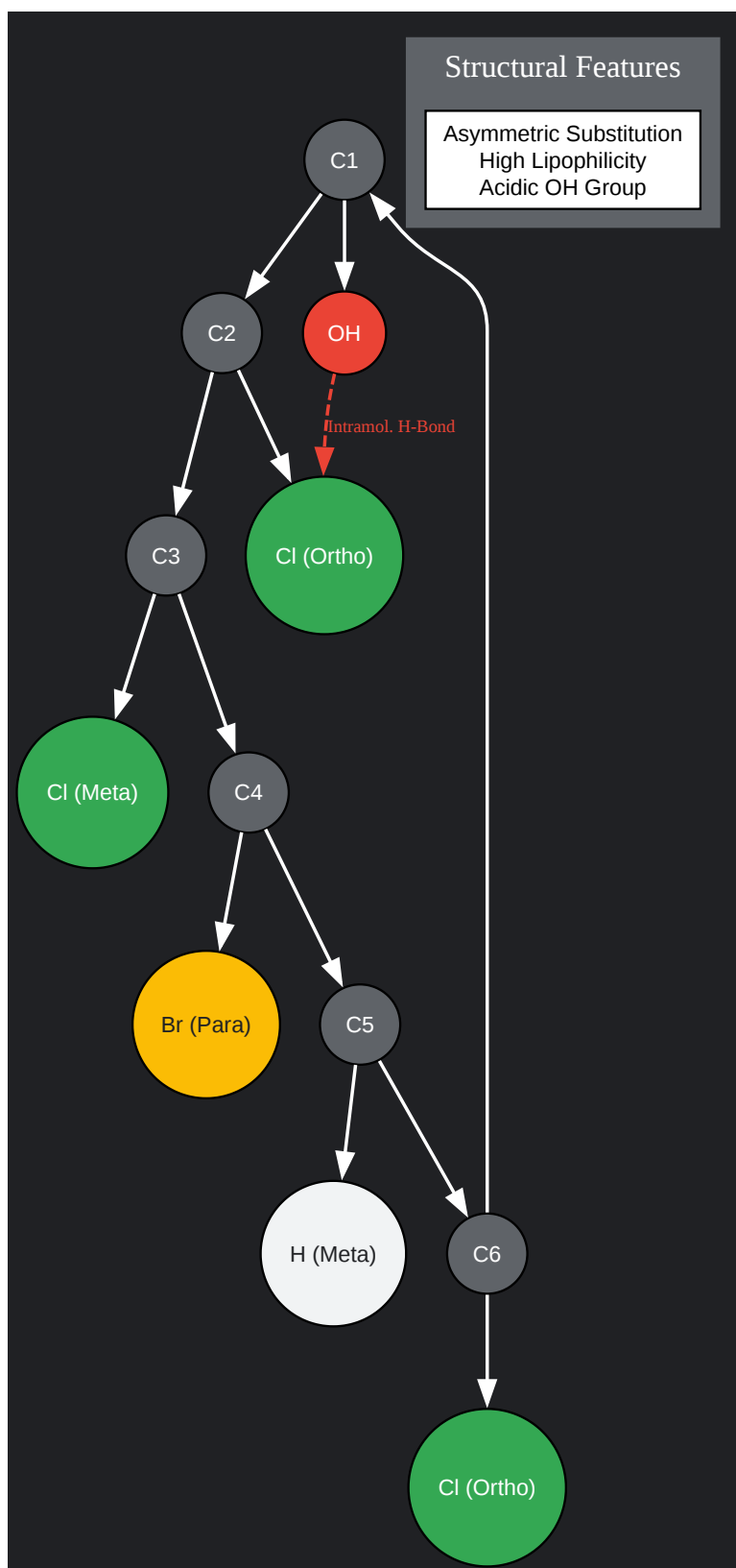
The molecular geometry of **4-Bromo-2,3,6-trichlorophenol** is defined by the interplay between steric crowding and intramolecular hydrogen bonding.

Geometric & Electronic Topology

- **Planarity:** The benzene ring maintains planarity, but the peripheral halogens induce significant steric strain.^[1] The bulky bromine atom at the para position (C4) and the chlorine atoms at C3 and C6 create a hydrophobic shield around the lower hemisphere of the molecule.^[1]
- **Ortho-Effect (Intramolecular H-Bonding):** A critical structural feature is the intramolecular hydrogen bond between the phenolic hydroxyl proton and the ortho-chlorine at position 2 (or 6).^[1] This interaction () locks the hydroxyl group into coplanarity with the aromatic ring, significantly reducing the compound's water solubility compared to non-ortho-substituted phenols.
- **Steric Crowding:** The C2 and C3 positions are occupied by chlorines, creating a "buttressing effect" that slightly distorts the bond angles, pushing the substituents away from each other to minimize Van der Waals repulsion.

Visualizing the Steric & Electronic Landscape

The following diagram illustrates the substitution pattern and the resulting electronic vectors (inductive effects) that define the molecule's reactivity.



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Figure 1: Connectivity map of **4-Bromo-2,3,6-trichlorophenol** showing the intramolecular hydrogen bond (dashed red) and the single remaining aromatic proton at C5.^{[2][3][4]}

Physicochemical Profiling

For drug development and environmental fate modeling, the following parameters are critical. The high halogen content drastically alters the lipophilicity and acidity relative to phenol.

| Property | Value (Approx.) | Mechanistic Explanation |
|----------------------|-----------------|---|
| Molecular Formula | | One aromatic proton remains at position 5. ^[1] |
| Molecular Weight | 276.34 g/mol | High mass due to Br (79.9 amu) and 3xCl (35.45 amu). ^[1] |
| pKa (Acidity) | 5.8 – 6.2 | Significantly more acidic than phenol (pKa 10). ^[1] The -I (inductive) effect of 3 Cl and 1 Br stabilizes the phenoxide anion. |
| LogP (Lipophilicity) | 4.6 – 4.9 | Highly lipophilic. ^[1] The halogens increase hydrophobicity, facilitating membrane permeability. ^[1] |
| H-Bond Donor | 1 (Weak) | The OH is a donor, but its availability is reduced by the internal bond to ortho-Cl. ^[1] |
| Melting Point | 85 – 95 °C | Driven by stacking and halogen-halogen interactions in the crystal lattice. ^[1] |

Synthetic & Analytical Workflows

Synthesis requires regioselective control to ensure the bromine adds to the correct position on the trichlorinated ring.[1]

Synthetic Protocol: Regioselective Bromination

Precursor: 2,3,6-Trichlorophenol (CAS: 933-75-5).[1] Reagent: Bromine (

) or N-Bromosuccinimide (NBS).[1] Solvent: Glacial Acetic Acid or Chloroform (

).[1]

Step-by-Step Methodology:

- **Dissolution:** Dissolve 10 mmol of 2,3,6-trichlorophenol in 20 mL of glacial acetic acid. Maintain temperature at 20°C.
- **Addition:** Add 10.5 mmol of

 dropwise over 30 minutes. The para-position (C4) is the most activated nucleophilic site remaining (ortho to OH is blocked; meta positions are deactivated by Cl).[1]
- **Reflux:** Heat the mixture to 60°C for 2 hours to drive the substitution to completion.
- **Quench:** Pour the reaction mixture into ice-cold water (100 mL) containing sodium bisulfite (

) to neutralize excess bromine.
- **Precipitation:** The product precipitates as a solid.[1] Filter and wash with cold water.
- **Recrystallization:** Purify using Ethanol/Water (80:20) to yield needle-like crystals.[1]

Analytical Validation (Self-Validating Metrics)

To confirm the identity of the specific isomer, the following spectroscopic signatures must be observed.

- **NMR (CDCl₃)**

 , 400 MHz):
 - **Signature:** A distinct singlet in the aromatic region (

ppm).

- Logic: The precursor (2,3,6-TCP) has two protons (C4-H and C5-H) showing a doublet coupling pattern (

Hz).[1] Upon bromination at C4, the coupling disappears, leaving the C5-H as a singlet. If doublets remain, the reaction is incomplete.

- Mass Spectrometry (GC-MS/LC-MS):

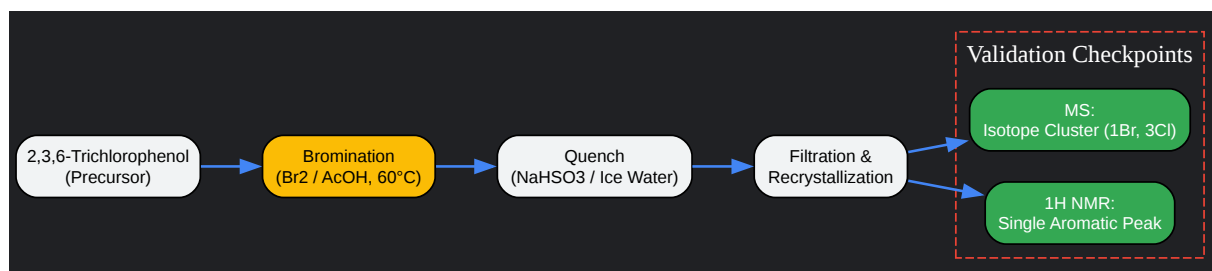
- Isotope Pattern: The molecular ion cluster (

) will exhibit a complex pattern due to

(1:1) and

(3:1).[1]

- Check: Look for the M, M+2, M+4, M+6, M+8 cluster. The presence of Br is confirmed if the M+2 peak intensity is significantly elevated compared to a pure trichloro-cluster.



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Figure 2: Synthetic workflow and critical validation checkpoints ensuring isomeric purity.[1]

Biological Interaction Mechanisms

While often studied as a pollutant, the pharmacophore of **4-Bromo-2,3,6-trichlorophenol** is relevant in drug design for understanding uncoupling activity.

Mechanism of Action: Proton Shuttling

Polyhalogenated phenols act as protonophores.[1] They uncouple oxidative phosphorylation in mitochondria by disrupting the transmembrane proton gradient (

).[1]

- Ionization: On the cytosolic side (neutral pH), the acidic phenol dissociates ().
- Permeation: The lipophilic anion () is capable of crossing the inner mitochondrial membrane (IMM) despite its charge, due to charge delocalization over the halogenated ring (soft charge).[1]
- Protonation: In the intermembrane space (low pH), the anion picks up a proton.[1]
- Return: The neutral diffuses back across the membrane, releasing the proton in the matrix, effectively short-circuiting ATP synthesis.[1]

Toxicity & Safety[1]

- GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1]
- Carcinogenicity: Analogous to 2,4,6-TCP (Group B2 probable carcinogen), this compound should be handled with extreme caution in a fume hood.[1]

References

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